

Application Notes & Protocols: Measuring mTOR Inhibition by GSK2126458

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Audience: Researchers, scientists, and drug development professionals.

Introduction GSK2126458, also known as **Omipalisib**, is a highly potent, orally bioavailable small molecule that dually inhibits Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2][3] As an ATP-competitive inhibitor, it targets the kinase domain of both mTORC1 and mTORC2 complexes, as well as class I PI3K isoforms.[4][5][6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism; its dysregulation is a common feature in human cancers.[2][7] Therefore, accurately measuring the inhibitory effect of compounds like GSK2126458 on mTOR is crucial for preclinical and clinical research.

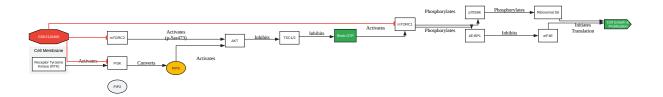
These application notes provide detailed protocols for assessing the mTOR-inhibitory activity of GSK2126458 through biochemical and cell-based assays.

Part 1: GSK2126458 Mechanism and Potency

GSK2126458 exerts its function by binding to the ATP-binding site within the kinase domain of PI3K and mTOR.[7] This dual inhibition is significant because it not only blocks the downstream signals from mTORC1 but also prevents the feedback activation of AKT that can occur when mTORC1 is inhibited alone.[4] The compound has shown picomolar to low nanomolar potency against its targets in various assays.

PI3K/AKT/mTOR Signaling Pathway The following diagram illustrates the central role of PI3K and mTOR in cell signaling and highlights the points of inhibition by GSK2126458.





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Caption: The PI3K/AKT/mTOR signaling cascade. GSK2126458 inhibits both PI3K and mTOR complexes.

Quantitative Data Summary The inhibitory potency of GSK2126458 has been quantified in various assays. The data below is compiled from biochemical (cell-free) and cellular assays.



Target	Assay Type	Potency (K _I or IC ₅₀)	Reference(s)
ΡΙ3Κα (p110α)	Cell-free	$K_i = 0.019 \text{ nM}$	[5][8][9]
ΡΙ3Κβ (p110β)	Cell-free	K _i = 0.13 nM	[5][8][9]
ΡΙ3Κδ (p110δ)	Cell-free	$K_i = 0.024 \text{ nM}$	[5][8][9]
РІЗКу (р110у)	Cell-free	K _i = 0.06 nM	[5][8][9]
mTORC1	Cell-free	K _i = 0.18 nM	[5][8][9]
mTORC2	Cell-free	K _i = 0.3 nM	[5][8][9]
p-AKT (S473) in T47D cells	Cellular	IC ₅₀ = 0.41 nM	[5]
p-AKT (S473) in BT474 cells	Cellular	IC50 = 0.18 nM	[5]
Cell Proliferation (T47D)	Cellular	IC50 = 3.0 nM	[5][8]
Cell Proliferation (BT474)	Cellular	IC50 = 2.4 nM	[5][8]

Part 2: Experimental Protocols

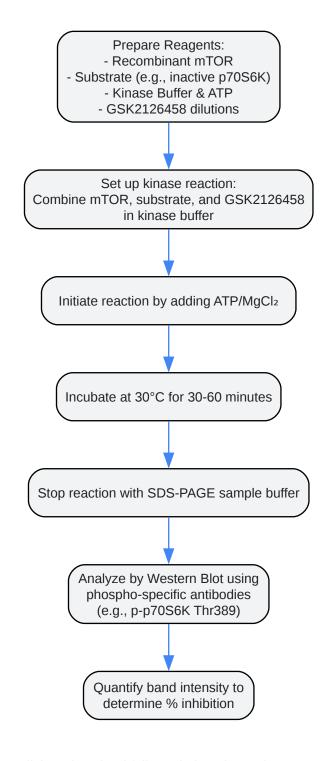
Two primary methods are detailed below: the direct measurement of mTOR kinase activity in a biochemical assay and the more physiologically relevant assessment of mTOR pathway inhibition in a cellular context via Western Blotting.

Protocol 1: In Vitro mTOR Kinase Assay

This assay directly measures the ability of GSK2126458 to inhibit the catalytic activity of recombinant mTOR protein by quantifying the phosphorylation of a known substrate.[10][11]

Workflow: In Vitro Kinase Assay





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Caption: General workflow for an in vitro mTOR kinase assay.

Detailed Methodology

Reagent Preparation:



- Kinase Buffer (1x): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1
 mM Na₃VO₄, 10 mM MgCl₂.[11] Prepare fresh.
- ATP Solution: Prepare a 10 mM stock solution in water. The final concentration in the assay is typically 100-500 μM.[11][12]
- mTOR Enzyme: Use active, recombinant mTOR (e.g., truncated 1362-end).[11] Dilute in kinase buffer to the desired concentration (e.g., 250 ng per reaction).
- mTOR Substrate: Use an inactive kinase substrate such as GST-4E-BP1 or inactive p70S6K (e.g., 1 μg per reaction).[11][13]
- GSK2126458: Prepare a serial dilution in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations for the dose-response curve.
- Assay Procedure: a. In a microcentrifuge tube, combine 250 ng of active mTOR enzyme, 1 μg of inactive substrate, and the desired concentration of GSK2126458 (or vehicle control).
 b. Add kinase buffer to bring the volume to 40 μL. Pre-incubate for 10-20 minutes at room temperature. c. To start the reaction, add 10 μL of ATP solution (final concentration 100-500 μM).[11][12] d. Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[12] e. Stop the reaction by adding 20 μL of 3x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[14]
- Detection and Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer proteins to a nitrocellulose or PVDF membrane. c. Block the membrane and probe with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389 or anti-phospho-4E-BP1 Thr37/46).[10][15] d. Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent. e. Quantify the band intensity using densitometry software. Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

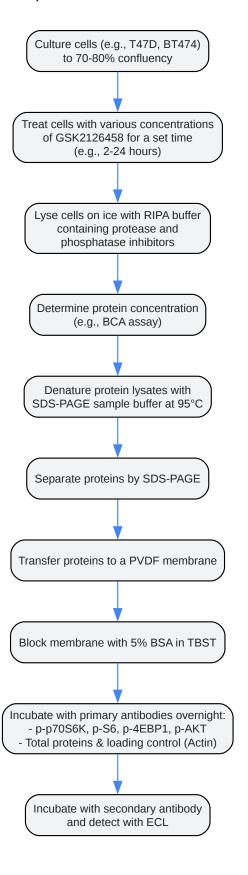
Protocol 2: Western Blotting for Cellular mTOR Inhibition

This is the most common method to assess mTOR pathway activity within cells. It measures the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, providing a



direct readout of pathway inhibition in a biological context.[4][15][16]

Workflow: Western Blotting for Phospho-Proteins





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Caption: Workflow for measuring mTOR pathway inhibition via Western Blot.

Detailed Methodology

- Cell Culture and Treatment: a. Plate cells (e.g., BT474, T47D, or other cancer cell lines with an active PI3K/mTOR pathway) and grow to 70-80% confluency. b. Starve cells of serum for 4-16 hours if assessing growth factor-stimulated phosphorylation. c. Treat cells with a dose range of GSK2126458 (e.g., 0.1 nM to 1 μM) or vehicle (DMSO) for the desired time (typically 2-24 hours).
- Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of proteins. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples. Add 4x SDS-PAGE sample buffer and denature by boiling at 95°C for 5 minutes. b. Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background. f. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in 5% BSA/TBST.
 - mTORC1 targets: p-p70S6K (Thr389), p-S6 (Ser235/236), p-4E-BP1 (Thr37/46).[4][15][17]
 - mTORC2/PI3K target: p-AKT (Ser473).[4][17]
 - Controls: Also probe separate blots for total p70S6K, S6, 4E-BP1, AKT, and a loading control (e.g., β-Actin or Tubulin) to ensure equal loading and to normalize the phosphoprotein signal. g. Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST and visualize bands using an ECL detection reagent and an imaging system.



Protocol 3: Cell Viability and Proliferation Assays

These assays measure the functional consequence of mTOR inhibition. A reduction in cell proliferation or viability upon treatment with GSK2126458 serves as an indirect measure of its inhibitory effect.

Common Methodologies

- MTT/XTT Assays: These colorimetric assays measure metabolic activity, which correlates
 with cell viability. Cells are treated with GSK2126458 for 48-72 hours before the reagent is
 added.[5][18]
- CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.
- Thymidine Incorporation or EdU/BrdU assays: These assays directly measure DNA synthesis and are therefore specific indicators of cell proliferation.[19][20]
- Cell Confluence Assays: Real-time imaging systems can monitor the confluence of cells over time, providing a kinetic measurement of proliferation inhibition.[21]

General Procedure

- Seed cells in 96-well plates at an appropriate density.
- Allow cells to adhere overnight.
- Treat with a serial dilution of GSK2126458. Include vehicle-only and no-treatment controls.
- Incubate for a period of 48 to 72 hours.
- Perform the assay according to the manufacturer's instructions.
- Measure the output (absorbance, fluorescence, or luminescence) with a plate reader.
- Calculate the percentage of viability/proliferation relative to the vehicle control and plot the results to determine the GI₅₀/IC₅₀.



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